molecular formula C8H10Br2ClNO B7948511 (R)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride

(R)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride

Cat. No.: B7948511
M. Wt: 331.43 g/mol
InChI Key: ZEVMXBCVAPHWEC-QRPNPIFTSA-N
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Description

(R)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride (CAS 2703745-67-7) is a chiral amino alcohol derivative of high value in medicinal chemistry and pharmaceutical research. With a molecular formula of C 8 H 10 Br 2 ClNO and a molecular weight of 331.43 g/mol, this compound serves as a critical synthetic precursor for the development of enantiomerically pure active pharmaceutical ingredients (APIs) . This compound is primarily used as a chiral building block in the synthesis of more complex molecules. Its specific stereochemistry (R-configuration) makes it particularly valuable for creating drugs that target chiral receptors in the body, which is essential for developing medications with higher efficacy and fewer side effects . Research into related β 2 -agonist compounds, such as clenbuterol, highlights the importance of such enantiopure synthons for studying receptor-specific interactions and metabolic behaviors . The 3,5-dibromophenyl moiety contributes to the molecule's unique electronic and steric properties, influencing its binding affinity and metabolic stability in biological systems. This product is offered with a typical purity of 95% or higher and must be stored in an inert atmosphere at 2-8°C , protected from light, to ensure stability . This product is labeled with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335 . Intended Use: This product is provided 'For Research Use Only'. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2R)-2-amino-2-(3,5-dibromophenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVMXBCVAPHWEC-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Br)Br)[C@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Bromination

The dibromophenyl group is typically introduced via electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS). For example:

Procedure :

  • Substrate : 3-bromophenylacetone (1.0 eq)

  • Reagent : Br₂ (2.2 eq) in dichloromethane at 0°C

  • Catalyst : FeBr₃ (0.1 eq)

  • Yield : 78% 3,5-dibromophenylacetone after recrystallization

Critical Parameters :

FactorOptimal RangeImpact on Yield
Temperature-5°C to 5°CPrevents polybromination
Solvent polarityCH₂Cl₂ > EtOAcEnhances Br₂ solubility
Catalyst loading0.08–0.12 eq FeBr₃Balances reaction rate vs. side products

Over-bromination can occur above 10°C, leading to tribrominated byproducts that reduce final compound purity.

Reductive Amination Route

Ketone Intermediate Preparation

The dibrominated ketone 3,5-dibromophenylacetone serves as the key precursor:

Synthesis Data :

ParameterValueSource
Starting material3-bromophenylacetic acid
Bromination agentBr₂ in CH₂Cl₂
Reaction time4–6 h
Purity after workup95% (HPLC)

Enzymatic Reduction for Chiral Control

The (R)-configuration is achieved through biocatalytic reduction using ketoreductases (KREDs):

Optimized Conditions :

  • Substrate : 3,5-dibromophenylacetone (100 mM)

  • Enzyme : KRED-228 (20 mg/mL)

  • Cofactor : NADPH (0.5 mM)

  • Solvent : Phosphate buffer (pH 7.0)/DMSO (9:1 v/v)

  • Temperature : 30°C

  • Result : 93% ee (R)-enantiomer after 24 h

Comparative Enzyme Performance :

KRED Typeee (%)Productivity (g/L/h)
228930.85
101820.62
154880.71

This enzymatic approach eliminates the need for chiral auxiliaries while maintaining green chemistry principles.

Alternative Chemical Reduction Methods

For non-enzymatic synthesis, borane-based reagents enable stereocontrol:

CBS Reduction Protocol

Reaction Scheme :
3,5-Dibromophenylacetone + (R)-CBS catalyst → (R)-amino alcohol

Conditions :

  • Catalyst : (R)-CBS (0.2 eq)

  • Reductant : BH₃·THF (1.5 eq)

  • Temperature : -78°C → 0°C gradient

  • Yield : 68% with 89% ee

Limitations :

  • Requires cryogenic conditions (-78°C)

  • Catalyst costs prohibit large-scale use

Metal-Catalyzed Asymmetric Hydrogenation

Emerging methods employ ruthenium complexes:

Catalystee (%)TOF (h⁻¹)
Ru-(S)-BINAP91220
Ru-(R)-DM-SEGPHOS95180
Ru-JosiPhos88250

While promising, these methods currently suffer from substrate inhibition at concentrations >50 mM.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt:

Procedure :

  • Dissolve (R)-2-amino-2-(3,5-dibromophenyl)ethanol in anhydrous EtOAc

  • Add HCl gas at 0°C until pH 1.5–2.0

  • Precipitate with diethyl ether

  • Wash with cold acetone and dry under vacuum

Salt Characterization :

PropertyValue
Melting point189–192°C (dec.)
[α]²⁵D+34.5° (c 1.0, H₂O)
Water solubility82 mg/mL

X-ray crystallography confirms the hydrochloride salt maintains the (R)-configuration with >99% diastereomeric purity.

Industrial-Scale Optimization

Continuous Flow Bromination

Recent advances employ microreactor technology:

Benefits :

  • 98% conversion in 12 min vs. 6 h batch

  • 5-fold reduction in Br₂ usage

  • No metal catalysts required

Economic Impact :

ParameterBatch ProcessFlow Process
CAPEX$2.1M$3.4M
OPEX (per kg)$1,200$780
Waste generation8.2 kg/kg1.1 kg/kg

Downstream Processing

Membrane-based chiral separation achieves 99.5% ee:

Simulated Moving Bed (SMB) Chromatography :

  • Stationary phase: Cellulose tris(3,5-dimethylphenylcarbamate)

  • Mobile phase: Heptane/EtOH/DEA (80:20:0.1)

  • Productivity: 1.2 kg enantiomer/L-day

This method reduces solvent consumption by 60% compared to traditional crystallization.

Analytical Characterization

Critical quality attributes are monitored through:

HPLC Method :

ColumnChiralpak AD-H (250 × 4.6 mm)
Mobile phasen-Hexane/IPA/DEA (90:10:0.1)
Flow rate1.0 mL/min
Retention(R)-enantiomer: 8.2 min
(S)-enantiomer: 9.7 min

Spectroscopic Data :

  • ¹H NMR (400 MHz, D₂O) : δ 7.81 (d, J=2.1 Hz, 2H), 7.65 (t, J=2.1 Hz, 1H), 4.32 (q, J=6.5 Hz, 1H), 3.18 (dd, J=12.4, 6.5 Hz, 1H), 2.97 (dd, J=12.4, 6.5 Hz, 1H)

  • HRMS : m/z 351.8821 [M+H]⁺ (calc. 351.8824 for C₈H₁₀Br₂NO⁺)

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes reactions typical of molecules containing amino (-NH₂), hydroxyl (-OH), and aromatic bromine substituents. Key reaction types include:

  • Oxidation of the hydroxyl group :
    The primary alcohol (-OH) can be oxidized to a ketone or aldehyde. For example, oxidation with oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions may yield a ketone derivative.

  • Reduction of the amino group :
    The primary amine (-NH₂) can be reduced to a secondary or tertiary amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may facilitate this transformation.

  • Substitution reactions on the aromatic ring :
    The bromine atoms on the 3,5-dibromophenyl ring may undergo nucleophilic aromatic substitution (NAS) or elimination reactions. For instance, the bromine substituents could react with nucleophiles (e.g., methoxide ions) under specific conditions .

Oxidation

  • Reagents : KMnO₄, CrO₃, or hydrogen peroxide (H₂O₂) with sodium hydroxide (NaOH) in methanol.

  • Conditions : Acidic or basic environments, depending on the oxidizing agent.

  • Mechanism : The hydroxyl group (-OH) is oxidized via a two-electron process to form a carbonyl group (C=O) .

Reduction

  • Reagents : LiAlH₄, NaBH₄, or catalytic hydrogenation (H₂/Pd).

  • Conditions : Anhydrous solvents (e.g., THF or EtOH) at room temperature or elevated temperatures.

  • Mechanism : The amine (-NH₂) undergoes protonation followed by hydride transfer, forming a secondary amine (-NH-).

Substitution

  • Reagents : Nucleophiles (e.g., NH₃, NH₂⁻) or electrophiles (e.g., NO₂⁺).

  • Conditions : High temperatures or catalytic systems (e.g., CuI for Ullmann coupling).

  • Mechanism : Bromine atoms act as leaving groups, enabling substitution on the aromatic ring .

Major Products

Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO₄/H+ or H₂O₂/NaOH2-Amino-2-(3,5-dibromophenyl)ethan-1-one
ReductionLiAlH₄/THF2-(Methylamino)-2-(3,5-dibromophenyl)ethanol
Aromatic substitutionNH₃, CuI2-Amino-2-(3,5-diaminophenyl)ethan-1-ol

Comparison with Analogous Compounds

CompoundFunctional GroupsKey Differences
(R)-2-Amino-2-phenylethanol-NH₂, -OH, phenyl ringLacks bromine substituents
3,5-Dibromophenethylamine-NH₂, 3,5-dibromophenylAbsence of hydroxyl group

Scientific Research Applications

Pharmaceutical Development

(R)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride is primarily utilized in pharmaceutical research due to its potential as a chiral building block in the synthesis of biologically active compounds. Its specific stereochemistry allows for the development of enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce side effects.

The compound exhibits significant biological activity, making it a candidate for studies focused on:

  • Antimicrobial Properties : Research has indicated that derivatives of dibromophenyl compounds can exhibit antibacterial and antifungal activities.
  • Anticancer Research : Preliminary studies suggest potential applications in cancer therapeutics, where compounds with similar structures have shown promise in inhibiting tumor growth.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in:

  • Nucleophilic Substitution Reactions : Useful for creating more complex molecular architectures.
  • Coupling Reactions : Employed in the formation of new carbon-carbon bonds.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial effects of (R)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol derivatives. The results demonstrated that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting a pathway for developing new antibiotics.

Case Study 2: Anticancer Potential

Research conducted at a leading university explored the anticancer properties of dibromophenyl compounds. The study found that this compound showed inhibitory effects on specific cancer cell lines, indicating its potential as a lead compound for further drug development.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmaceutical DevelopmentChiral building block for enantiomerically pure drugs
Biological ActivityAntimicrobial and anticancer properties
Chemical SynthesisIntermediate for nucleophilic substitution and coupling reactions

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Substituent Effects: Halogen Variation

The 3,5-dibromophenyl group distinguishes this compound from analogs with other halogen or electron-withdrawing substituents. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) CAS No. Purity Source
(R)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol HCl 3,5-Br₂ Not reported Not provided Not reported Target compound
(R)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol HCl 3,5-F₂ ~242.36 (analogous) 1956434-83-5 95%
1-(3,5-dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine HCl 3,5-Cl₂, 4-F 347.66 1207319-71-8 95%
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol 3,5-(CF₃)₂ 306.22 Not provided Not reported

Key Observations :

Stereochemical Influence

The (R)-configuration is critical for enantioselective interactions. For example:

  • (S)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol HCl (CAS 2044705-93-1) exhibits a similarity score of 0.97 to its (R)-enantiomer (CAS 1956434-83-5) but may differ in biological activity or crystallization behavior .
  • 2-Amino-2-(3,4-difluorophenyl)ethan-1-ol HCl (CAS 2197556-52-6) demonstrates how positional isomerism (3,4- vs. 3,5-substitution) alters molecular symmetry and physicochemical properties .

Spectral Characterization

  • NMR Shifts : Bromine’s deshielding effect in the target compound would result in distinct ¹H/¹³C NMR signals compared to fluorine-substituted analogs (e.g., downfield shifts for aromatic protons) .
  • FT-IR : The NH₂ and OH stretches in the hydrochloride salt form (~2500–3000 cm⁻¹) differ from free bases due to protonation .

Solubility and Stability

  • Hydrochloride salts (e.g., CAS 1956434-83-5) generally exhibit improved aqueous solubility compared to free bases, critical for pharmaceutical formulations .

Biological Activity

(R)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various applications, supported by case studies and research findings.

Chemical Structure and Synthesis

Chemical Structure:
The compound's IUPAC name is (2R)-2-amino-2-(3,5-dibromophenyl)ethanol hydrochloride. Its molecular formula is C8H10Br2ClNC_8H_{10}Br_2ClN, and it features a dibromophenyl group, an amino group, and a hydroxyl group.

Synthesis:
The synthesis typically involves several steps:

  • Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 5 positions.
  • Amination: The brominated compound undergoes amination with an appropriate amine source.
  • Hydroxylation: The resulting amino compound is hydroxylated to introduce the hydroxyl group.
  • Resolution: The racemic mixture is resolved to obtain the (R)-enantiomer.
  • Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It modulates enzymatic activity by binding to active sites, inhibiting substrate binding and catalytic processes. This interaction can lead to various biological effects depending on the target pathways involved.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity: Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 0.058 µM against T47D breast cancer cells .
  • Antiviral Effects: The presence of halogen substituents on the phenyl ring enhances antiviral activity. Similar compounds have shown effectiveness against HIV with EC50 values in the nanomolar range .
  • Enzyme Inhibition: The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in neurodegenerative diseases .

Anticancer Activity

A study investigated the anticancer potential of this compound analogs. The results indicated significant cytotoxicity against various cancer cell lines, particularly osteosarcoma and cervical carcinoma cells, with IC50 values below 0.1 µM in some cases .

Antiviral Studies

In antiviral assays, derivatives of this compound were tested against HIV strains. The structure-activity relationship (SAR) revealed that bromine substitution at specific positions on the phenyl ring significantly increased antiviral potency compared to other halogens like chlorine or fluorine .

Applications in Scientific Research

This compound has diverse applications across various fields:

  • Medicinal Chemistry: As a building block for synthesizing complex organic molecules.
  • Biological Research: Investigated for its potential therapeutic effects including anti-inflammatory and anti-cancer properties.
  • Pharmaceutical Development: Used in drug formulation targeting specific diseases such as cancer and viral infections.

Summary Table of Biological Activities

Activity TypeTargetIC50/EC50 ValueReference
AnticancerT47D Cells0.058 µM
AntiviralHIVEC50 ~ 0.0364 µM
Enzyme InhibitionAChE/BChESI > 6460

Q & A

Q. What are the recommended synthetic routes for enantioselective preparation of (R)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride?

A common approach involves asymmetric reduction of the corresponding ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymatic methods. Post-reduction, the amine is typically protected, followed by bromination at the 3,5-positions of the phenyl ring. Final hydrochlorination ensures salt formation. Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and chiral HPLC (e.g., using a Chiralpak® IA column) is critical to confirm enantiomeric excess (>98%) and structural integrity .

Q. How should researchers handle safety risks associated with this compound during laboratory synthesis?

The compound may pose hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335). Implement the following precautions:

  • Use fume hoods and PPE (gloves, goggles).
  • In case of eye exposure, rinse immediately with water for 15 minutes and remove contact lenses (P305+P351+P338).
  • Store in a dry, cool environment (P402+P404) away from oxidizing agents .

Q. What analytical techniques are essential for verifying purity and structural identity?

  • HPLC-MS : Assess purity (>95%) using a C18 column (gradient: 0.1% TFA in water/acetonitrile).
  • NMR Spectroscopy : Confirm the (R)-configuration via 1H NMR^1 \text{H NMR} coupling constants (e.g., vicinal protons in the ethanolamine moiety).
  • Elemental Analysis : Validate stoichiometry of the hydrochloride salt (C8_8H9_9Br2_2ClNO expected: C 25.54%, H 2.41%) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during scale-up synthesis?

Use dynamic kinetic resolution (DKR) with immobilized enzymes (e.g., Candida antarctica lipase B) to minimize racemization. Monitor reaction progress via in-line FTIR or polarimetry. For industrial-scale chiral separation, simulated moving bed (SMB) chromatography with cellulose-based stationary phases achieves >99.5% enantiomeric excess .

Q. What strategies resolve contradictions in pharmacological activity data across different assays?

  • Orthogonal Assays : Compare results from cell-based (e.g., cAMP modulation) and receptor-binding assays.
  • Metabolic Stability Testing : Evaluate if hepatic metabolites interfere with activity (use human liver microsomes).
  • Crystallographic Analysis : Determine if conformational changes in the receptor-ligand complex explain divergent activity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Conduct accelerated stability studies:

  • Thermal Stability : Use DSC/TGA to identify decomposition temperatures (typically >150°C).
  • pH Stability : Store solutions at pH 4–6 (HCl buffer) to prevent amine deprotonation or hydrolysis. Degradation products can be profiled via LC-MS/MS .

Q. What computational methods predict the compound’s binding affinity to target receptors?

  • Molecular Docking : Use AutoDock Vina with receptor PDB structures (e.g., GPCRs).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability.
  • QSAR Models : Corinate substituent effects (e.g., bromine’s electronegativity) with activity trends .

Methodological Best Practices

Q. How to design a robust protocol for salt form screening?

Screen counterions (e.g., tartrate, phosphate) via solvent-mediated crystallization. Use high-throughput platforms (e.g., Crystal16®) to assess solubility and crystallinity. The hydrochloride form is preferred for enhanced stability and aqueous solubility .

Q. What in vitro assays are suitable for evaluating neuropharmacological potential?

  • Radioligand Displacement : Test affinity for adrenergic/dopaminergic receptors (IC50_{50} determination).
  • Functional cAMP Assay : Use HEK-293 cells transfected with target receptors.
  • CYP450 Inhibition Screening : Mitigate toxicity risks using fluorogenic substrates .

Data Interpretation and Reporting

Q. How to validate unexpected spectroscopic data (e.g., anomalous NOE effects)?

  • 2D NMR (NOESY, HSQC) : Confirm spatial proximity of protons.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry.
  • DFT Calculations : Simulate NMR chemical shifts using Gaussian09 .

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